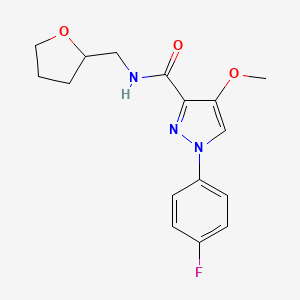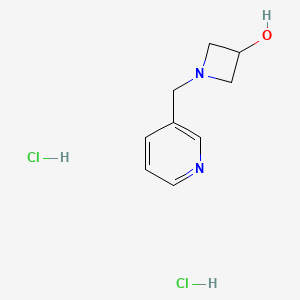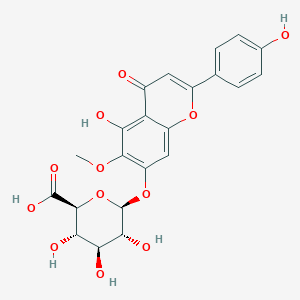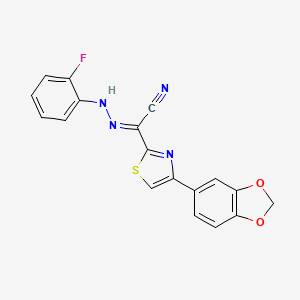
1-(4-fluorophenyl)-4-methoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a fluorophenyl group, a methoxy group, and a tetrahydrofuran ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by its functional groups. The pyrazole ring, a five-membered ring with two nitrogen atoms, is a common feature in many biologically active compounds. The fluorophenyl and methoxy groups are common substituents that can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the fluorophenyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy group and the fluorophenyl group could affect the compound’s solubility and stability.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on compounds structurally related to 1-(4-fluorophenyl)-4-methoxy-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has focused on their synthesis, characterization, and analysis. For instance, compounds with similar structural motifs have been synthesized to explore their cytotoxic activities against various cell lines, highlighting their potential in medicinal chemistry and drug discovery. These studies involve the creation of pyrazole and pyrazolopyrimidine derivatives through various synthetic routes, underlining the importance of these compounds in the development of new therapeutic agents. The structural elucidation of these compounds is typically achieved using techniques like IR, MS, 1H-NMR, and 13C-NMR, providing a comprehensive understanding of their chemical properties (Hassan, Hafez, & Osman, 2014).
Radiotracer Development for PET Imaging
Another significant application involves the development of radiotracers for positron emission tomography (PET) imaging. Compounds related to the chemical structure of interest have been synthesized for the study of cannabinoid receptors in the brain. This research demonstrates the feasibility of nucleophilic substitution reactions in creating radiolabeled compounds with potential applications in neuroimaging and the study of neurological disorders. The synthesis of these compounds and their specific radioactivity and purity levels are crucial for their effectiveness as PET imaging agents (Katoch-Rouse & Horti, 2003).
X-ray Crystallography and Molecular Interactions
X-ray crystallography studies on related compounds have provided insights into their molecular structures and interactions. These studies reveal how methoxy/methyl-substituted phenyl groups and the pyrazoline ring interact within the molecule, contributing to our understanding of their potential biological activities and interactions with biological targets. Such structural analyses are essential for the rational design of new compounds with improved pharmacological profiles (Köysal, Işık, Sahin, & Palaska, 2005).
Antimicrobial and Antibacterial Activity
The antimicrobial and antibacterial activities of compounds with a similar chemical framework have been explored, highlighting their potential as novel agents in combating microbial infections. Through the synthesis of Schiff bases and oxadiazoles derivatives, researchers have investigated their efficacy against various bacterial strains, contributing to the search for new antimicrobial agents. These studies underscore the importance of structural modifications in enhancing the biological activities of these compounds (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-22-14-10-20(12-6-4-11(17)5-7-12)19-15(14)16(21)18-9-13-3-2-8-23-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYCKQYVROTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC2CCCO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-({2-[2-(piperidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2836143.png)

![ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B2836145.png)
![2-(3-methoxyphenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2836149.png)

![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)

![1-(1-benzofuran-2-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2836155.png)

![3-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2836158.png)
![methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2836159.png)
![N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide](/img/structure/B2836160.png)
